molecular formula C12H12INO B14192133 N-(2-Iodophenyl)hexa-4,5-dienamide CAS No. 920985-82-6

N-(2-Iodophenyl)hexa-4,5-dienamide

Cat. No.: B14192133
CAS No.: 920985-82-6
M. Wt: 313.13 g/mol
InChI Key: YWWQGBVQYQYKGA-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)hexa-4,5-dienamide is a chemical compound with the molecular formula C12H10INO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hexa-4,5-dienamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)hexa-4,5-dienamide typically involves the reaction of 2-iodoaniline with hexa-4,5-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)hexa-4,5-dienamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under conditions like reflux in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.

    Oxidation Reactions: Products include oxides or other oxidized forms.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

N-(2-Iodophenyl)hexa-4,5-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)hexa-4,5-dienamide involves its interaction with specific molecular targets and pathways The iodine atom and the dienamide moiety play crucial roles in its reactivity and biological activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)hexa-4,5-dienamide
  • N-(2-Chlorophenyl)hexa-4,5-dienamide
  • N-(2-Fluorophenyl)hexa-4,5-dienamide

Uniqueness

N-(2-Iodophenyl)hexa-4,5-dienamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

920985-82-6

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

InChI

InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h3,5-8H,1,4,9H2,(H,14,15)

InChI Key

YWWQGBVQYQYKGA-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCC(=O)NC1=CC=CC=C1I

Origin of Product

United States

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